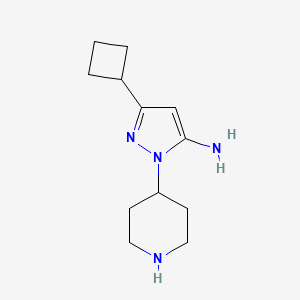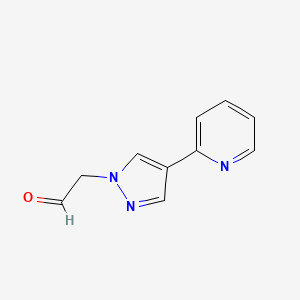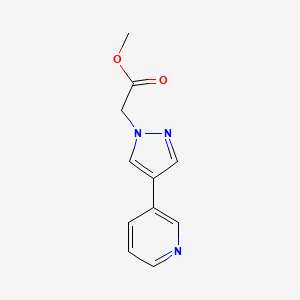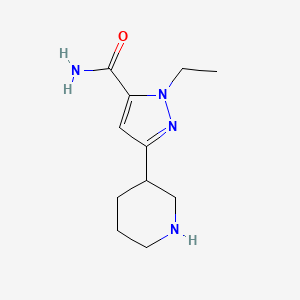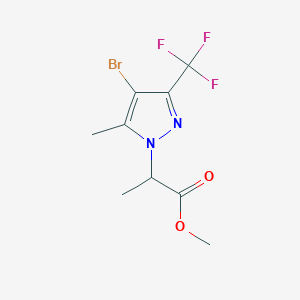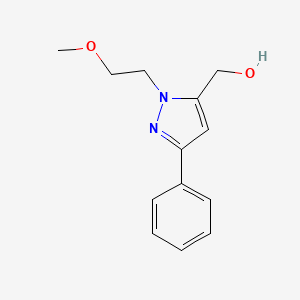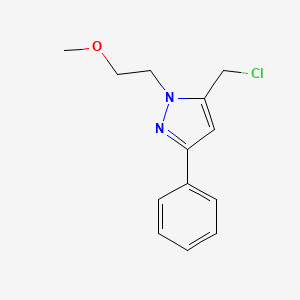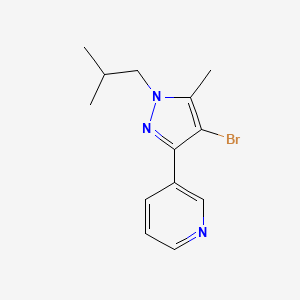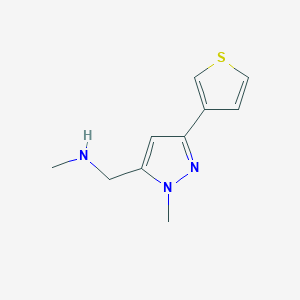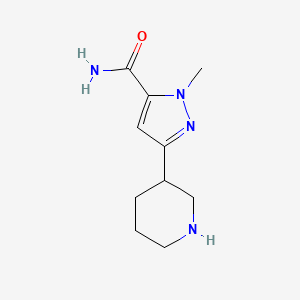
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, also known as BIMP, is a heterocyclic compound which has a wide range of applications in the scientific and medical fields. BIMP is a useful tool for researchers and scientists, as it has a number of unique properties. It can be used in the synthesis of other compounds, as well as for biochemical and physiological studies. In
Scientific Research Applications
Photoreactions and Proton Transfer Studies
Studies have demonstrated that derivatives of 2-(1H-pyrazol-5-yl)pyridine, similar in structure to 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, exhibit unique photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions, observed through spectroscopic methods and quantum chemical computations, highlight the complex's potential in photophysical and photochemical research applications, particularly in understanding proton transfer mechanisms under various conditions (Vetokhina et al., 2012).
Synthesis and Characterization of Chemical Intermediates
The compound has been involved in the synthesis and characterization of new chemical intermediates, as demonstrated in research on TRFIA chelates intermediates. The study explored the synthesis, separation, and characterization of 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, a related compound, detailing the reaction conditions and mechanisms involved. This research underscores the potential use of such compounds in developing novel chelating agents for applications in analytical chemistry and bioassays (Pang Li-hua, 2009).
Development of Polyheterocyclic Ring Systems
Further research has utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound with a core structure similar to this compound, for the construction of new polyheterocyclic ring systems. These systems have potential applications in medicinal chemistry, given their evaluated in vitro antibacterial properties. Such studies highlight the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex organic structures with potential therapeutic applications (Abdel‐Latif et al., 2019).
Ligand Synthesis for Metal Complexes
Research has also focused on the synthesis of ligands from pyrazolylpyridine derivatives for the development of metal complexes. These complexes are studied for their potential applications in areas such as catalysis, luminescent materials, and biological sensing. The variation in ancillary ligands, including pyrazolylpyridine derivatives, has been shown to significantly affect the redox and emission properties of metal complexes, indicating their utility in tuning the photophysical properties of such materials for specific applications (Stagni et al., 2008).
properties
IUPAC Name |
2-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-6-4-5-7-15-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWXSWEPISQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



